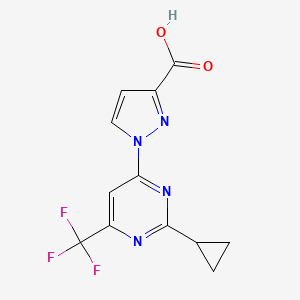
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperidine-3-carboxylic acid in the presence of a base such as cesium carbonate. The reaction is carried out in a suitable solvent like tetrahydrofuran at room temperature for several hours. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time.
Analyse Chemischer Reaktionen
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chloro group.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide and ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. This modulation can result in the inhibition or activation of specific pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid include:
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
1-Alkyl-2-methyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(1H)-ones: Used in the development of biologically active compounds.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C12H14F3N3O2 |
|---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)5-10(17-7)18-4-2-3-8(6-18)11(19)20/h5,8H,2-4,6H2,1H3,(H,19,20) |
InChI-Schlüssel |
YFXXVIFOUBJJMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)








![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)


